Product packaging for 4-Chlorobenzoyl isocyanate(Cat. No.:CAS No. 4461-36-3)

4-Chlorobenzoyl isocyanate

Cat. No.: B3190603
CAS No.: 4461-36-3
M. Wt: 181.57 g/mol
InChI Key: SXXVLHPKDPFUBT-UHFFFAOYSA-N
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Description

Significance and Role as a Reactive Intermediate

The significance of 4-chlorobenzoyl isocyanate in modern organic chemistry stems from its role as a highly reactive intermediate. The isocyanate group (–N=C=O) is electrophilic in nature, making it susceptible to attack by various nucleophiles such as alcohols, amines, and water. smolecule.comnih.gov This reactivity allows for the introduction of the 4-chlorobenzoyl moiety into different molecular frameworks, facilitating the synthesis of complex molecules.

Its utility is particularly evident in the preparation of derivatives that serve as precursors for bioactive compounds. For instance, it is used in the synthesis of various heterocyclic compounds and has been employed in the development of potential therapeutic agents. The chlorine substituent on the benzoyl ring can enhance the electrophilicity of the isocyanate group, further increasing its reactivity compared to unsubstituted benzoyl isocyanates. smolecule.com

The reactions of this compound are often characterized by high yields and specificity, making it an efficient reagent in multi-step synthetic sequences. Its ability to readily undergo cycloaddition reactions also expands its synthetic utility, allowing for the construction of various ring systems. grafiati.comarchive.org

Historical Context of Acyl Isocyanate Chemistry

The study of isocyanates dates back to the mid-19th century, with their initial synthesis reported by Wurtz in 1848. patsnap.com Acyl isocyanates, a specific class of isocyanates bearing an acyl group, have since become important reagents in organic synthesis. The development of synthetic methods for acyl isocyanates, such as the Curtius rearrangement discovered by Theodor Curtius in 1890, was a significant milestone. numberanalytics.commasterorganicchemistry.com This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and has been a cornerstone for accessing these reactive intermediates. numberanalytics.com

Historically, phosgene (B1210022) was a common reagent for the synthesis of isocyanates from amines. wikipedia.org However, due to its hazardous nature, alternative, safer methods have been developed. patsnap.comwikipedia.org These include the reaction of acyl chlorides with cyanate (B1221674) salts, often catalyzed by Lewis acids, which avoids the use of highly toxic reagents. google.com Over the years, research has focused on understanding the reactivity and expanding the synthetic applications of acyl isocyanates, including their use in the synthesis of carbamates, ureas, and various heterocyclic systems. researchgate.netsqu.edu.om

Scope and Research Focus on this compound

Current research on this compound is primarily centered on its applications in synthetic and medicinal chemistry. The compound is a key building block for creating a diverse array of organic molecules with potential biological activity. chemicalbook.com Researchers are exploring its use in the following areas:

Synthesis of Novel Heterocycles: this compound is utilized in cycloaddition reactions to form various heterocyclic structures, which are prevalent in many biologically active compounds. oup.com

Development of Bioactive Molecules: It serves as a precursor in the synthesis of compounds with potential pharmaceutical applications, including anticancer and antimicrobial agents. chemicalbook.com The 4-chlorobenzoyl group is a common structural motif in many active pharmaceutical ingredients.

Polymer Chemistry: Like other isocyanates, this compound has potential applications in the synthesis of specialized polymers. smolecule.com

Mechanistic Studies: The reactivity of this compound continues to be a subject of investigation to better understand the mechanisms of its reactions, such as nucleophilic additions and cycloadditions. researchtrends.netlibretexts.org

The table below summarizes some of the key research applications of this compound.

Research AreaApplication of this compound
Medicinal Chemistry Synthesis of precursors for potential anticancer and antimicrobial agents. chemicalbook.com
Organic Synthesis A versatile reagent for introducing the 4-chlorobenzoyl group into molecules.
Heterocyclic Chemistry Used in cycloaddition reactions to construct various heterocyclic rings. oup.com
Materials Science Potential use in the synthesis of polymers with specific properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO2 B3190603 4-Chlorobenzoyl isocyanate CAS No. 4461-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzoyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVLHPKDPFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448368
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-36-3
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chlorobenzoyl Isocyanate

Established Synthetic Routes

The preparation of 4-chlorobenzoyl isocyanate is primarily achieved through two well-established synthetic pathways: the reaction of substituted benzoyl chlorides with cyanates and methods involving the use of carbonylating agents like oxalyl chloride.

Reaction of Substituted Benzoyl Chlorides with Cyanates

A prevalent method for synthesizing this compound involves the reaction of 4-chlorobenzoyl chloride with a cyanate (B1221674) salt, typically sodium cyanate or potassium cyanate. lookchem.com This reaction is generally carried out in an inert organic solvent. The core of this method lies in the displacement of the chloride from the acyl chloride by the cyanate ion.

The reaction can be represented by the following general equation:

Cl-C₆H₄-COCl + MOCN → Cl-C₆H₄-CONCO + MCl (where M = Na or K)

A key challenge in this synthesis is the potential for a side reaction that produces 4-chlorobenzonitrile (B146240). lookchem.com The optimization of reaction conditions and the use of specific catalytic systems are crucial to maximize the yield of the desired isocyanate and minimize the formation of this nitrile byproduct. lookchem.com

Reactant 1Reactant 2SolventCatalystProductYield (%)Purity (%)Reference
o-Chlorobenzoyl chlorideSodium cyanateChlorobenzeneZinc chloride, p-toluenesulfonic acido-Chlorobenzoyl isocyanate89.2299.0 lookchem.com

This table presents data for a related substituted benzoyl isocyanate to illustrate the reaction parameters, as specific data for the 4-chloro isomer was not available in the provided search results.

Approaches Involving Oxalyl Chloride or Other Carbonylating Agents

Another significant route to acyl isocyanates, including this compound, involves the reaction of the corresponding primary amide with oxalyl chloride. researchgate.net This method is particularly useful as it avoids the use of phosgene (B1210022), a highly toxic reagent traditionally used for isocyanate synthesis. wikipedia.org The reaction proceeds by treating the primary amide with oxalyl chloride, which acts as a dehydrating and carbonylating agent.

The general reaction is as follows:

Cl-C₆H₄-CONH₂ + (COCl)₂ → Cl-C₆H₄-CONCO + CO + 2HCl

This approach is often favored for its convenience and the avoidance of highly toxic phosgene. wikipedia.org However, the cost of oxalyl chloride can be a consideration for large-scale industrial production. lookchem.com

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of this compound synthesis can be significantly enhanced through the use of catalytic systems. Lewis acids have been identified as effective catalysts in the reaction between 4-chlorobenzoyl chloride and cyanate salts. lookchem.com

A notable development is the use of a composite catalyst system comprising a Lewis acid and p-toluenesulfonic acid. lookchem.com This dual-catalyst approach has been shown to inhibit the formation of the undesirable 4-chlorobenzonitrile byproduct, thereby improving both the yield and selectivity of the reaction. lookchem.com Examples of Lewis acids employed in this system include zinc chloride, ferric trichloride, and aluminum trichloride. lookchem.com

Lewis AcidCo-catalystReactantsSolventTemperature (°C)ProductYield (%)Reference
Zinc chloridep-Toluenesulfonic acido-Chlorobenzoyl chloride, Sodium cyanateChlorobenzene40-60o-Chlorobenzoyl isocyanate89.22 lookchem.com

This table illustrates the application of a composite catalyst system in the synthesis of a related substituted benzoyl isocyanate.

Phase transfer catalysis (PTC) represents another catalytic strategy that could be applied to the synthesis of this compound, particularly in the reaction involving an inorganic cyanate salt and an organic substrate. While specific examples for this compound were not detailed in the provided search results, PTC is a well-established technique for facilitating reactions between reactants in immiscible phases, which could enhance reaction rates and yields.

Process Optimization and Scalability Considerations

The optimization of synthetic processes and their scalability are critical for the industrial production of this compound. Key considerations include the choice of reagents, reaction conditions, and the environmental impact of the process.

Key parameters for process optimization include:

Temperature Control: Maintaining an optimal temperature range (e.g., 40-60 °C during the addition of reactants) is crucial for controlling the reaction rate and minimizing byproduct formation. lookchem.com

Catalyst Selection and Loading: The choice of Lewis acid and its ratio to the co-catalyst can significantly impact the reaction's selectivity and yield. lookchem.com

Solvent Choice: The use of an appropriate inert solvent facilitates the reaction and subsequent product isolation.

Purification Methods: Efficient purification techniques, such as reduced pressure distillation, are necessary to obtain high-purity this compound. lookchem.com

Reactivity and Transformation Pathways of 4 Chlorobenzoyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) in 4-chlorobenzoyl isocyanate is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. nih.gov The electron-withdrawing nature of the 4-chlorobenzoyl group further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity compared to isocyanates with electron-donating groups. nih.gov These reactions typically proceed via a two-step mechanism involving initial nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer. nih.gov

Formation of Ureas and Acylureas

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of unsymmetrically substituted ureas. commonorganicchemistry.comorganic-chemistry.org This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature and does not require a catalyst. commonorganicchemistry.com

The reaction with urea (B33335) itself leads to the formation of N-(4-chlorobenzoyl)-N'-carbamoyl thiourea (B124793), as demonstrated by the dropwise addition of a THF solution of 4-chlorobenzoyl isothiocyanate to a suspension of urea in THF. prepchem.com

Furthermore, this compound is utilized in the synthesis of acylurea derivatives. For instance, N-acylurea derivatives can be synthesized from the reaction of carboxylic acids with N,N'-dialkyl carbodiimides, and relatedly, this compound can react with various compounds to form acylureas. lookchem.comresearchgate.net For example, it reacts with 4-(α-naphthoxy)-aniline in absolute toluene (B28343) to yield N-[4-(α-naphthoxy)-phenyl]-N'-(2-chloro-benzoyl)-urea. google.com

Table 1: Examples of Urea and Acylurea Formation with this compound Analogs

Reactant 1Reactant 2SolventProductYield (%)Reference
o-Chlorobenzoyl isocyanate4-(α-Naphthoxy)-anilineTolueneN-[4-(α-Naphthoxy)-phenyl]-N'-(2-chloro-benzoyl)-urea- google.com
4-Chlorobenzoyl isothiocyanateUreaTHFN-(4-chlorobenzoyl)-N'-carbamoyl thiourea- prepchem.com
4-Chlorobenzoyl chlorideBenzylamineDCMBenzyl 4-chlorobenzamide87% biotage.co.jp

Reactions with Alcohols and Phenols: Carbamates, Allophanates, and Isocyanurates

The reaction of this compound with alcohols and phenols yields carbamates. conicet.gov.ar This reaction involves the nucleophilic attack of the hydroxyl group on the isocyanate's electrophilic carbon. conicet.gov.ar For example, 4-chlorophenyl N-(α-chloroacetyl)carbamate can be synthesized through the reaction of the corresponding isocyanate with an alcohol. google.com

Under certain conditions, the initially formed carbamate (B1207046) can further react with another molecule of isocyanate to produce an allophanate. rsc.orgresearchgate.net This subsequent reaction is typically favored at higher temperatures (above 100-120°C) and is reversible. researchgate.netresearchgate.net The formation of allophanates is a key step in the production of certain polyurethane materials. researchgate.netgoogle.com The reaction kinetics and product distribution between carbamates and allophanates are influenced by the catalyst used and the reaction temperature. rsc.orgpsu.edu

Trimerization of isocyanates, including this compound, leads to the formation of a stable six-membered ring structure known as an isocyanurate. smolecule.comutwente.nl This cyclotrimerization reaction is often catalyzed by nucleophiles such as acetate (B1210297) anions. smolecule.com The process can be influenced by the solvent, with polar aprotic solvents like THF accelerating the reaction by stabilizing zwitterionic intermediates. smolecule.com Isocyanurates are formed as the main product at high isocyanate-to-alcohol ratios, with carbamates and allophanates acting as intermediates. rsc.orgpsu.edu

Table 2: Products from Reactions of Isocyanates with Alcohols/Phenols

ProductKey ReactantsGeneral ConditionsReference
CarbamateIsocyanate, Alcohol/Phenol (B47542)Equimolar reactants, often catalyzed rsc.org
AllophanateIsocyanate, CarbamateHigher temperatures (>100°C), excess isocyanate researchgate.netresearchgate.net
IsocyanurateIsocyanateHigh isocyanate concentration, often catalyzed psu.edusmolecule.com

Reactions with Other Heteroatom Nucleophiles

This compound also reacts with other heteroatom nucleophiles, such as thiols and hydrazines.

The reaction with thiols (mercaptans) yields thiocarbamates. organic-chemistry.org Similar to alcohols, the thiol group attacks the isocyanate carbon. conicet.gov.ar The reaction of phenyl isocyanate with p-chlorobenzyl mercaptan, for example, can be catalyzed by rare earth amides. google.com

With hydrazine (B178648) and its derivatives, this compound can form semicarbazides and other related structures. cdnsciencepub.comfinechem-mirea.ru For instance, the reaction of hydrazide with 4-chlorobenzoyl chloride, a precursor to the isocyanate, is a step in the synthesis of certain quinazoline (B50416) derivatives. bibliotekanauki.pl The reaction of isocyanates with hydrazine derivatives is a general method for producing semicarbazides. finechem-mirea.ru

Cycloaddition Chemistry

This compound participates in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

[2+2] Cycloadditions Involving Isocyanates

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.net While the reactivity of this compound specifically in this context is not detailed in the provided results, the general reactivity of isocyanates in [2+2] cycloadditions is well-established. researchtrends.net For example, chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, readily undergoes [2+2] cycloadditions with a variety of alkenes. researchtrends.net The mechanism can be either concerted or stepwise, involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net Another example is the nickel-catalyzed enantioselective [2+2+2] cycloaddition of two molecules of an isocyanate with an allene (B1206475) to produce dihydropyrimidine-2,4-diones. nih.gov

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. researchgate.netnih.gov Isocyanates are valuable components in various MCRs. nih.gov

This compound can be used in Ugi-type MCRs. For example, in the synthesis of peptido-mimetic 1,3-azoles, a cysteine isocyanide is reacted with various components, and subsequent derivatization can involve reactants like 4-chlorobenzoyl chloride. acs.org The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. uniupo.it While not a direct participant as one of the four core components, acyl isocyanates can be generated in situ or used in post-modification steps to increase molecular diversity. nih.gov For instance, the reaction of an Ugi adduct containing a primary amine with 4-chlorobenzoyl chloride affords the corresponding acylated product. nih.gov

Intramolecular Rearrangements and Cyclizations

The inherent reactivity of the isocyanate group, combined with the electronic properties of the 4-chlorobenzoyl moiety, allows for a variety of intramolecular transformations. These reactions are crucial for the synthesis of diverse heterocyclic systems. The primary pathways include sigmatropic rearrangements and intramolecular additions leading to ring closure.

One of the notable intramolecular transformations involves the whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of N-acylmonothiocarbamates derived from this compound. When 4-chlorobenzoyl isothiocyanate reacts with substituted allylic alcohols, it forms highly reactive O-substituted allyl N-(4-chlorobenzoyl)monothiocarbamates. These intermediates can spontaneously undergo a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement, particularly when heated in a solvent like boiling benzene (B151609), to yield the corresponding S-substituted allyl N-(4-chlorobenzoyl)monothiocarbamates. The structure of the resulting S-esters, which feature an isomerized allylic group, provides clear evidence for this whiterose.ac.ukwhiterose.ac.uk-sigmatropic pathway. grafiati.com

Further heating of these rearranged products can lead to a subsequent whiterose.ac.ukCurrent time information in Bangalore, IN.-sigmatropic shift of the monothiocarbamate group. grafiati.com However, the reaction pathway is sensitive to the structure of the alcohol used. For instance, when arylalkyl alcohols with the allylic double bond incorporated into an aromatic system (like 2-furylmethanol) are used, the initially formed O-esters may directly undergo a whiterose.ac.ukCurrent time information in Bangalore, IN.-sigmatropic rearrangement to the S-esters, bypassing the whiterose.ac.ukwhiterose.ac.uk pathway. grafiati.com

Another critical intramolecular reaction is the Curtius rearrangement, a well-established method for synthesizing isocyanates from acyl azides. illinoisstate.edu In the context of this compound's synthesis and reactivity, the thermal decomposition of 4-chlorobenzoyl azide (B81097) leads to the isocyanate through a rearrangement where the 4-chlorophenyl group migrates to the nitrogen atom with a concurrent loss of nitrogen gas. This rearrangement is a key step in synthetic routes that utilize carboxylic acids as precursors for isocyanates and their derivatives, such as in the synthesis of indole (B1671886) derivatives where an isocyanate is installed via a Curtius rearrangement. illinoisstate.eduacs.org

The conformation of molecules derived from this compound can also be influenced by intramolecular forces, which can be precursors to cyclization. For example, in 1-(4-chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl) thiourea, a derivative of the related 4-chlorobenzoyl isothiocyanate, competing intramolecular hydrogen bonds play a significant role. Spectroscopic and X-ray analyses confirm a preference for a conformation where an intramolecular N–H···O=C hydrogen bond is formed within the acyl-thiourea core. researchgate.net Such preferred conformations can be crucial in directing subsequent intramolecular cyclization reactions.

Table 1: Intramolecular Rearrangements of this compound Derivatives

Starting Material/Intermediate Reaction Type Product Conditions Ref
O-allyl N-(4-chlorobenzoyl)monothiocarbamate whiterose.ac.ukwhiterose.ac.uk-Sigmatropic Rearrangement S-allyl N-(4-chlorobenzoyl)monothiocarbamate Heating in boiling benzene grafiati.com
S-allyl N-(4-chlorobenzoyl)monothiocarbamate whiterose.ac.ukCurrent time information in Bangalore, IN.-Sigmatropic Shift Rearranged S-ester Further heating grafiati.com
4-Chlorobenzoyl azide Curtius Rearrangement This compound Thermal decomposition illinoisstate.edu

Metal-Catalyzed Transformations

Metal catalysts are instrumental in expanding the synthetic utility of this compound and its derivatives, enabling a range of cycloadditions and cross-coupling reactions. Rhodium and palladium complexes, in particular, have been shown to be effective in catalyzing transformations that lead to valuable nitrogen-containing heterocycles.

Rhodium catalysts have been successfully employed in cycloaddition reactions involving isocyanates. For instance, a rhodium-phosphoramidite complex catalyzes the [4+2] cycloaddition between α,β-unsaturated imines and isocyanates to generate pyrimidinones (B12756618) in good yields and with high enantioselectivity. nih.gov While the study highlights a range of isocyanates, this methodology is applicable to aryl isocyanates like this compound for the construction of these biologically relevant scaffolds. The proposed mechanism involves the initial coordination of the imine and isocyanate to the rhodium center, followed by an oxidative cyclization to form a rhodacycle intermediate. nih.gov Furthermore, rhodium(I) catalysts are known to effect enantioselective [4+2+2] cycloadditions of dienyl isocyanates with terminal alkynes, producing highly functionalized bicyclic azocine (B12641756) ring systems. nih.gov

Palladium-catalyzed reactions also represent a significant area of transformation for derivatives of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for C-N bond formation, has been extended to C-N amidation reactions using advanced phosphine (B1218219) ligands. syr.edu These reactions can be used to couple aryl halides with amides, and the reverse reaction, the N-arylation of amides, is also a key transformation. For example, palladium catalysts enable the coupling of lactams with bromobenzenes. syr.edu

In a different type of palladium-catalyzed transformation, the decarboxylative coupling of N-aroyloxycarbamates, which can be generated from aryl carboxylic acids, provides a route to aniline (B41778) derivatives. acs.org This reaction proceeds through the oxidative addition of the N–O bond to a Pd(0) center, followed by decarboxylation and reductive elimination. This method offers excellent functional group tolerance. acs.org Another palladium-catalyzed process involves the intramolecular double N-arylation of malonamides bearing 2-bromoarylmethyl groups to afford spirobis[3,4-dihydroquinolin-2(1H)-ones]. Substrates with 2-chlorobenzyl groups, which are structurally related to derivatives of this compound, have been investigated in these cyclizations. nih.gov

Moreover, a synergistic approach combining a palladium catalyst with a phosphoric acid co-catalyst has been shown to enable the (3+2) cycloaddition of vinylcyclopropanes with N-benzyl imines, including those with a 4-chlorobenzyl substituent. mdpi.com This dual catalytic system facilitates the formation of polysubstituted pyrrolidine (B122466) derivatives. mdpi.com

Table 2: Metal-Catalyzed Transformations Involving Isocyanates and Derivatives

Catalyst System Reaction Type Substrates Product Type Ref
Rhodium-phosphoramidite complex [4+2] Cycloaddition α,β-Unsaturated imines, Isocyanates Pyrimidinones nih.gov
Rhodium(I) complex [4+2+2] Cycloaddition Dienyl isocyanates, Terminal alkynes Bicyclic azocines nih.gov
Palladium complex / Phosphine ligand N-Arylation / Amidation Amides, Aryl halides N-Aryl amides syr.edu
Palladium(0) complex Decarboxylative Amination N-Aroyloxycarbamates Aniline derivatives acs.org
Palladium(PPh₃)₄ / Phosphoric Acid (3+2) Cycloaddition Vinylcyclopropanes, N-(4-chlorobenzyl) imines Polysubstituted pyrrolidines mdpi.com

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Agrochemical Intermediates

4-Chlorobenzoyl isocyanate is a key precursor in the synthesis of various agrochemical intermediates, particularly for the creation of herbicides, fungicides, and insecticides. The reactivity of the isocyanate group allows for the facile introduction of the 4-chlorobenzoyl moiety into larger molecules, often forming urea (B33335) or carbamate (B1207046) derivatives which are known to exhibit biological activity.

Many commercial pesticides are urea derivatives, which are typically synthesized by reacting an isocyanate with a primary or secondary amine in an organic solvent. This fundamental reaction is a cornerstone in the development of new crop protection agents. For instance, sulfonylurea herbicides are a significant class of agrochemicals, and their synthesis can involve isocyanate intermediates.

The general scheme for the synthesis of urea-based pesticides from this compound involves its reaction with an appropriate amine. This reaction is typically straightforward and high-yielding.

Table 1: Synthesis of Potential Agrochemical Urea Derivatives

Reactant A Reactant B Product Class Potential Application
This compound Substituted Aniline (B41778) N,N'-disubstituted urea Herbicide, Fungicide

Furthermore, isocyanates are used in the production of a variety of fungicides. The 4-chlorobenzoyl group, when incorporated into a larger molecule, can enhance its fungicidal properties. The synthesis of novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments, a class of compounds with known antifungal activity, often involves the use of isocyanate precursors to build the core structure.

Synthesis of Pharmaceutical Intermediates

The isocyanate functional group is a valuable tool in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The formation of urea and carbamate linkages is a common strategy in drug design, as these groups can participate in hydrogen bonding interactions with biological targets. This compound provides a direct route to incorporate the 4-chlorobenzoyl moiety into potential drug candidates.

Aryl and heteroaryl substituted ureas are found in numerous pharmaceutical preparations and are known to act as enzyme inhibitors and pseudo-peptides. The synthesis of these compounds often involves the reaction of an isocyanate with an amine. For example, Sorafenib, an anticancer drug, is a diaryl urea derivative, highlighting the importance of this structural motif in modern medicine. The general synthetic pathway to such compounds can be adapted using this compound to generate novel analogs for drug discovery programs.

Carbamates, another important class of compounds in medicinal chemistry, can be synthesized from the reaction of isocyanates with alcohols. This reaction provides a reliable method for creating diverse libraries of compounds for biological screening. The Curtius rearrangement is a classic method for generating isocyanates from carboxylic acids, which can then be trapped by alcohols to form carbamates.

Table 2: Synthesis of Potential Pharmaceutical Intermediates

Reactant A Reactant B Product Class Therapeutic Area (Potential)
This compound Amino-heterocycle N-aroyl-N'-heterocyclic urea Oncology, Anti-inflammatory

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The reactivity of isocyanates makes them valuable reagents for the construction of these complex ring systems. This compound can be employed in cyclization reactions to form a variety of heterocyclic structures.

One common approach involves the intramolecular cyclization of a molecule containing both an isocyanate group and a nucleophilic moiety. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the general principles of isocyanate chemistry suggest its utility in this area. For instance, isocyanates can react with various functional groups to form intermediates that subsequently undergo cyclization to produce heterocycles such as quinazolines, benzoxazines, and other fused systems.

Role in the Preparation of Advanced Materials and Polymers

Isocyanates are fundamental building blocks for the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. Polyurethanes are typically formed through the reaction of a diisocyanate with a polyol. While this compound is a monoisocyanate, it can be used to create functional polymers or to modify the properties of existing polymers.

By reacting this compound with a polymer containing hydroxyl or amine groups, the 4-chlorobenzoyl moiety can be grafted onto the polymer backbone. This modification can alter the physical and chemical properties of the material, such as its thermal stability, solubility, and surface characteristics.

Furthermore, isocyanate-functional polymers can be synthesized by the polymerization of monomers containing an isocyanate group. These polymers are useful as crosslinking agents or as moisture-curing materials. Although specific examples detailing the use of this compound in the synthesis of advanced materials are not prevalent in the literature, its reactivity makes it a potential candidate for the development of novel functional polymers.

Other Specialized Synthetic Applications

Beyond its role in the synthesis of agrochemicals, pharmaceuticals, and polymers, this compound has other specialized applications in organic synthesis. One notable use of isocyanates is as derivatizing agents for analytical purposes.

In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify a compound to improve its detection. Phenyl isocyanate is a known derivatizing reagent that reacts with primary and secondary amines to form N,N'-disubstituted ureas, which can be readily detected by UV-visible spectroscopy. This compound could potentially be used in a similar manner, with the chlorobenzoyl group possibly providing a distinct chromophore for detection.

The high reactivity of the isocyanate group also allows it to react with a variety of other nucleophiles, including water, thiols, and carboxylic acids, leading to the formation of carbamic acids, thiocarbamates, and amides, respectively. This broad reactivity makes this compound a versatile reagent for a range of chemical transformations.

Mechanistic Investigations of 4 Chlorobenzoyl Isocyanate Reactions

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For 4-chlorobenzoyl isocyanate, the electrophilicity of the carbonyl carbon and the isocyanate carbon is a key determinant of its reactivity. The presence of the electron-withdrawing 4-chloro substituent on the benzoyl group plays a significant role in enhancing this electrophilicity.

The reactivity of isocyanates is markedly influenced by the electronic nature of their substituents. Electron-withdrawing groups on the aromatic ring increase the positive charge on the carbon atom of the isocyanate group, thereby accelerating the rate of nucleophilic attack. poliuretanos.net This principle is well-documented in the chemistry of aryl isocyanates. For instance, in the blocking of isocyanates with alcohols, electron-withdrawing substituents on the aromatic ring lead to an acceleration of the reaction rate, as indicated by positive Hammett constants. rsc.org This effect is also observed in the formation of uretdiones, where 4-nitrophenyl isocyanate exhibits a significantly faster rate of synthesis compared to unsubstituted phenyl isocyanate. rsc.org

In reactions with nucleophiles like phenols, an electron-withdrawing substituent on the phenol (B47542) can also increase the reaction rate. This is attributed to the increased polarization of the H-O bond in the phenol, facilitating the attack of the hydrogen atom on the nitrogen atom of the isocyanate. researchgate.net

A study on the hydrolysis of the structurally similar 4-chlorophenyl isocyanate in diethyl ether solution revealed that the reaction proceeds in two consecutive first-order steps, ultimately forming 4-chloroaniline. rsc.org The pseudo-first-order rate constants for both steps were found to be dependent on the third power of the stoichiometric water concentration, suggesting the involvement of a trimeric water cluster in the transition state. rsc.org The activation parameters for this hydrolysis were determined, with ΔH‡ being approximately 22 kJ mol⁻¹ and ΔS‡ being around -202 to -216 J mol⁻¹ K⁻¹ for the two stages. rsc.org These negative entropy values are consistent with a highly ordered, cyclic transition state. rsc.org

Table 1: Activation Parameters for the Hydrolysis of 4-Chlorophenyl Isocyanate

Reaction StageΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
First Reaction~22~-202
Second Reaction22 ± 1-216 ± 3

Data sourced from a study on the hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. rsc.org

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the mechanism of a chemical reaction. For acyl isocyanates like this compound, various reaction pathways, including concerted and stepwise mechanisms, are possible depending on the reactants and conditions.

Computational studies on benzoyl isocyanate have explored the potential for 1,3-shifts, which represent a form of intramolecular rearrangement. These calculations, performed at the B3LYP/6-311+G(d,p) level of theory, provide insights into the energy barriers associated with such processes. researchgate.net While specific calculations for this compound are not detailed in the provided search results, the principles from the study of benzoyl isocyanate are applicable.

The concept of a transition state, a high-energy intermediate state between reactants and products, is central to reaction kinetics. ucsb.edu Computational chemistry provides powerful tools to locate and characterize these transient species. ucsb.edufossee.in For instance, in the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate, a detailed reaction pathway involving a pre-intermediate, a [3+2]-cycloaddition transition state, an intermediate, and a final transition state leading to the product complex has been computationally mapped out. chemrxiv.org This illustrates the complexity of reaction pathways that can be elucidated through theoretical calculations.

In reactions of isocyanates with alkenes, the mechanism can be either stepwise or concerted. For example, the reaction of chlorosulfonyl isocyanate with electron-rich alkenes is proposed to proceed through a stepwise pathway involving diradical intermediates. researchgate.net Conversely, its reaction with monofluoroalkenes is suggested to follow a concerted pathway due to the electronic effects of the fluorine substituent. researchgate.net These findings highlight how the nature of the reactants can dictate the operative reaction mechanism.

Catalysis Mechanisms in Isocyanate Chemistry

Catalysis plays a pivotal role in controlling the rate and selectivity of isocyanate reactions. Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to facilitate the reactions of isocyanates.

In the formation of urethanes from isocyanates and alcohols, nitrogen-containing compounds are common catalysts. mdpi.com A computational study on the reaction of phenyl isocyanate and methanol (B129727) in the presence of various nitrogen-containing catalysts proposed a general seven-step mechanism. mdpi.com The catalytic cycle begins with the formation of a complex between the alcohol and the catalyst. mdpi.com The presence of the catalyst significantly lowers the activation energy of the reaction. mdpi.com

Lewis acids, such as boron-based compounds, can also catalyze reactions of isocyanates. An efficient protocol for the decarbonylation of isocyanates using catalytic amounts of Lewis acidic boranes has been developed. cardiff.ac.uk Detailed DFT studies have been conducted to understand the formation of various products in these reactions. cardiff.ac.uk The electronic nature and position of substituents on the isocyanate were found to control the product distribution. cardiff.ac.uk

Organocatalysis has emerged as a powerful tool in synthetic chemistry. In the context of isocyanate chemistry, organocatalysts have been used to promote reactions such as the [4+2] cyclization of para-quinone methide derivatives with isocyanates to construct benzoxazin-2-one frameworks. rsc.org Both Brønsted acids and Brønsted bases have been shown to be effective catalysts for this transformation. rsc.org

The combination of multiple catalytic species, known as synergistic catalysis, can enable reactions that are otherwise difficult to achieve. mdpi.com This approach often involves the simultaneous activation of both the nucleophile and the electrophile. For example, bifunctional catalysts like Cinchona alkaloids possess both a basic site to activate the nucleophile and a hydrogen-bond donating group to activate the electrophile. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorobenzoyl Isocyanate and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of molecules. For 4-Chlorobenzoyl isocyanate, these methods provide unambiguous evidence for its key structural features.

The most characteristic vibration of an isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group. This band typically appears in a relatively uncongested region of the infrared spectrum, around 2250-2280 cm⁻¹. The corresponding symmetric stretch is usually much weaker in the IR spectrum but can be observed in the Raman spectrum.

Another key functional group is the benzoyl carbonyl (C=O). Its stretching vibration is expected to produce a strong absorption band in the region of 1680-1720 cm⁻¹. The exact position is sensitive to the electronic effects of the isocyanate group and the chlorine substituent on the aromatic ring. The aromatic ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and various C-H in-plane and out-of-plane bending modes at lower wavenumbers. The C-Cl stretching vibration is typically observed in the 1000-1100 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a complete vibrational assignment of the fundamental modes. nih.gov This approach allows for the correlation of observed spectral bands with specific atomic motions within the molecule. nih.gov Such studies on related molecules, like p-toluenesulfonyl isocyanate and chloroacetyl isocyanate, have demonstrated the power of combining experimental FTIR/Raman data with theoretical calculations to analyze conformational stability and potential energy distributions for each vibrational mode. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Intensity (FTIR)
Isocyanate (N=C=O) Asymmetric Stretch 2250 - 2280 Very Strong, Sharp
Carbonyl (C=O) Stretch 1680 - 1720 Strong
Aromatic Ring C-H Stretch 3050 - 3150 Medium to Weak
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong
Aryl-Chloride C-Cl Stretch 1000 - 1100 Medium to Strong

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. ethernet.edu.et Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic protons. Due to the para-substitution pattern, the four aromatic protons will constitute an AA'BB' spin system, appearing as two complex multiplets or two apparent doublets in the downfield region (typically 7.5-8.0 ppm). The protons ortho to the electron-withdrawing carbonyl group will be deshielded and resonate at a lower field compared to the protons ortho to the chlorine atom.

The ¹³C NMR spectrum provides complementary information. The most downfield signals would correspond to the carbonyl carbon (around 165-175 ppm) and the isocyanate carbon (around 120-130 ppm). The aromatic carbons would appear in the 128-140 ppm range. The carbon atom attached to the chlorine (ipso-carbon) will have its chemical shift influenced by the heavy atom, while the carbon attached to the carbonyl group will also be readily identifiable. Data from derivatives such as 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridine-1-ium chloride can be used to predict the chemical shifts for the 4-chlorobenzoyl moiety with reasonable accuracy. researchgate.net Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign proton and carbon signals, respectively. nih.gov

Table 2: Predicted ¹H NMR Data for this compound

Protons Multiplicity Approximate Chemical Shift (δ, ppm)
2 x Ar-H (ortho to -CO) Doublet (d) 7.9 - 8.1
2 x Ar-H (ortho to -Cl) Doublet (d) 7.5 - 7.7

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Atom Approximate Chemical Shift (δ, ppm)
C=O (Carbonyl) 165 - 175
C-NCO (ipso-Aryl) 135 - 140
C-Cl (ipso-Aryl) 138 - 142
CH (ortho to -CO) 130 - 133
CH (ortho to -Cl) 128 - 131
N=C=O (Isocyanate) 120 - 130

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography offers an unparalleled, definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high accuracy.

For a derivative of this compound, N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea, X-ray analysis has provided detailed structural parameters. researchgate.net Such studies reveal a nearly planar conformation for the 4-chlorobenzoyl group, with specific bond lengths such as C=O and C-Cl being determined precisely. researchgate.net This experimental data is invaluable for validating theoretical models of molecular geometry.

Beyond the individual molecule, crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. For this compound and its derivatives, several types of interactions are anticipated to be significant. Halogen bonding, an interaction involving the electrophilic region of the chlorine atom, could play a crucial role in directing the crystal packing. mdpi.com Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules can contribute significantly to the stability of the crystal structure. In derivatives where hydrogen bond donors are present, classical hydrogen bonds (e.g., N-H···O=C) would be dominant forces in the molecular assembly. researchgate.net The study of these interactions is vital for crystal engineering and understanding the material properties of the compound. mdpi.com

Table 4: Representative Bond Lengths in a 4-Chlorobenzoyl Moiety (from a derivative)

Bond Typical Length (Å)
C=O ~1.22
C-Cl ~1.74
C-C (Aromatic) 1.38 - 1.41
C(Aryl)-C(Carbonyl) ~1.50

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In electron ionization (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org

For this compound, the molecular ion (M+•) peak would be observed, and its m/z value would confirm the molecular weight. The presence of chlorine would be evident from the isotopic pattern of any chlorine-containing fragment, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is expected to proceed through several key pathways. The most prominent fragmentation would likely be the cleavage of the C-N bond to form the highly stable 4-chlorobenzoyl cation. This acylium ion is resonance-stabilized and is often the base peak (most intense peak) in the spectra of benzoyl derivatives.

Other significant fragmentation pathways include the loss of a neutral carbon monoxide (CO) molecule from the 4-chlorobenzoyl cation to yield the 4-chlorophenyl cation. Direct fragmentation of the molecular ion could also lead to the loss of the entire isocyanate group (•NCO). The analysis of these fragmentation patterns allows for the confirmation of the compound's structure by piecing together its constituent parts. mdpi.com

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

Fragment Structure Proposed Identity Expected m/z (for ³⁵Cl)
[ClC₆H₄CONCO]+• Molecular Ion (M+•) 181
[ClC₆H₄CO]+ 4-Chlorobenzoyl cation 139
[ClC₆H₄]+ 4-Chlorophenyl cation 111
[C₆H₄CO]+ Benzoyl cation (loss of Cl) 105
[M - CO]+• Loss of Carbon Monoxide 153

Computational Chemistry and Theoretical Studies of 4 Chlorobenzoyl Isocyanate

Electronic Structure and Reactivity Descriptors (HOMO-LUMO analysis)

The electronic structure of 4-chlorobenzoyl isocyanate dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is primarily localized on the chlorobenzoyl moiety, specifically the benzene (B151609) ring and the chlorine atom, which possess lone pairs of electrons. The LUMO, conversely, is predominantly centered on the highly electrophilic isocyanate group (-N=C=O). This distribution of frontier orbitals indicates that the isocyanate carbon is the most susceptible site for nucleophilic attack.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical behavior of this compound:

Descriptor Formula Significance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Conformational Analysis and Energy Profiling

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation around single bonds. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.denih.govresearchgate.netstackexchange.comq-chem.com

For this compound, the key rotational degree of freedom is the torsion angle between the benzoyl group and the isocyanate moiety (C-C-N-C). The planarity of the benzoyl group is generally favored due to conjugation between the benzene ring and the carbonyl group. However, the rotation of the isocyanate group relative to the carbonyl group can lead to different conformers.

Theoretical studies on similar molecules, such as chloroacetyl isocyanate, have shown that the molecule can exist in different conformations, such as cis and gauche forms, with comparable relative stability. nih.gov For this compound, a PES scan would likely reveal two main planar conformers: one where the N=C=O group is syn-periplanar to the C=O bond and another where it is anti-periplanar. The energy profile would indicate which conformer is more stable and the height of the rotational energy barrier between them. Steric hindrance and electronic effects, such as dipole-dipole interactions, would play a significant role in determining the relative energies of these conformers.

Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. nih.govnih.gov The isocyanate group is highly reactive towards nucleophiles, and it can also undergo cycloaddition reactions. vu.nlresearchgate.net

One of the most common reactions of isocyanates is their reaction with alcohols to form carbamates. The mechanism of this reaction, particularly when catalyzed, can be investigated using computational methods. For instance, in the presence of a base catalyst, the reaction proceeds via the activation of the alcohol. With an acid catalyst, the isocyanate's carbonyl oxygen or nitrogen can be protonated, enhancing its electrophilicity.

This compound can also participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or reacting with 1,3-dipoles. vu.nl Density Functional Theory (DFT) calculations can be employed to model the transition states of these reactions, providing insights into their activation energies and stereoselectivity. bibliotekanauki.pl The reaction pathway can be visualized, and the nature of the transition state can be characterized by identifying the imaginary frequency corresponding to the reaction coordinate.

Furthermore, the catalytic pathways for reactions such as the cyclotrimerization of isocyanates to form isocyanurates can be modeled. tue.nl These studies can help in understanding the role of the catalyst in lowering the activation energy barrier and in designing more efficient catalysts for specific transformations.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of this compound molecules is governed by a variety of intermolecular interactions. ias.ac.insemanticscholar.orgrsc.org Understanding these interactions is crucial for predicting crystal structures and solid-state properties. Computational methods can be used to analyze and quantify these non-covalent interactions. nih.govresearchgate.netnih.gov

The key intermolecular interactions expected in the crystal structure of this compound include:

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the isocyanate or carbonyl group.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen, nitrogen, and chlorine atoms. These dipole-dipole interactions will play a major role in the molecular packing. mdpi.com

Computational tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. dntb.gov.ua Additionally, quantum chemical calculations can be used to determine the energies of these interactions, providing a deeper understanding of the forces driving the crystal packing. mdpi.comresearchgate.net

Molecular Docking and Ligand Binding Studies of Derivatives

Derivatives of this compound have potential applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. unm.edu This method is instrumental in drug discovery and design.

Derivatives of this compound can be synthesized by reacting the isocyanate group with various nucleophiles to introduce diverse functional groups. These derivatives can then be computationally screened against biological targets. For example, studies on 4-chlorobenzoyl-coenzyme A dehalogenase have utilized ligand binding analysis to understand enzyme catalysis. nih.gov

The general process of a molecular docking study for a derivative of this compound would involve:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its energy is minimized.

Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Such studies can help in identifying potential drug candidates and in understanding the structure-activity relationships of this class of compounds.

Emerging Research Avenues and Future Perspectives for 4 Chlorobenzoyl Isocyanate Chemistry

Development of Novel Reactivity Patterns

The inherent electrophilicity of the isocyanate group in 4-Chlorobenzoyl isocyanate makes it a prime candidate for a wide array of chemical reactions. While its reactions with common nucleophiles to form stable adducts are well-established, ongoing research is focused on uncovering and harnessing more complex and novel reactivity patterns.

One of the most promising areas of exploration is the expanded application of this compound in multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. Isocyanate-based MCRs are particularly powerful tools in the synthesis of complex organic molecules and bioactive compounds. nih.govnih.govmdpi.com The future of this compound chemistry will likely see its integration into novel MCRs to create libraries of structurally diverse compounds for high-throughput screening. The 4-chloro substituent can play a crucial role in modulating the electronic properties of the isocyanate and influencing the biological activity of the resulting products.

Another burgeoning research direction is the use of this compound in novel cycloaddition reactions . The isocyanate moiety can participate in various cycloaddition pathways to construct a range of heterocyclic systems, which are core structures in many pharmaceuticals. thieme-connect.de The development of new catalytic systems to promote and control the regioselectivity and stereoselectivity of these cycloadditions is an active area of investigation. Exploring the [4+1] cycloaddition reactions of isocyanides with isocyanates represents a frontier in the synthesis of functionalized five-membered heterocycles. thieme-connect.de

Furthermore, the development of novel catalytic transformations involving this compound is anticipated. This includes the use of transition metal catalysts to mediate new bond formations and functional group interconversions. Such catalytic processes can offer milder reaction conditions and access to chemical space that is not achievable through traditional methods. researchgate.net

Reactivity PatternDescriptionPotential Application
Multicomponent Reactions (MCRs)Reactions where three or more components react in a single step to form a complex product.Rapid generation of diverse molecular libraries for drug discovery.
Cycloaddition ReactionsReactions involving the formation of a cyclic product from two or more unsaturated molecules.Synthesis of novel heterocyclic scaffolds with potential biological activity.
Catalytic TransformationsReactions employing catalysts to achieve new chemical transformations under mild conditions.Efficient and selective synthesis of functionalized derivatives.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. For this compound, this translates to the development of more sustainable methods for both its synthesis and its subsequent applications.

A primary focus of green chemistry in this context is the move away from hazardous reagents traditionally used in isocyanate synthesis, such as phosgene (B1210022) and its derivatives. nih.govrsc.org Research is being directed towards phosgene-free synthetic routes to this compound. These alternative methods often involve the catalytic carbonylation of the corresponding nitro or amine precursors, which are more environmentally benign processes. researchgate.net

The application of microwave-assisted synthesis is another key green chemistry approach that is gaining traction. Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced by-product formation in shorter reaction times. beilstein-journals.orgresearchgate.netnih.gov The synthesis of urea (B33335) derivatives and other compounds from this compound can be made more efficient and environmentally friendly through the adoption of microwave technology. beilstein-journals.orgnih.gov This technique aligns with the principles of green chemistry by improving energy efficiency. researchgate.netyoutube.com

Furthermore, the exploration of solvent-free reaction conditions and the use of green solvents are critical aspects of sustainable chemistry. tpu.ruresearchgate.netnih.gov Developing solvent-free methods for the synthesis of urea and thiourea (B124793) derivatives from this compound would minimize waste and reduce the environmental impact of these processes. tpu.ruresearchgate.netuad.ac.id When solvents are necessary, the focus is on utilizing greener alternatives like water or deep eutectic solvents. nih.gov

Green Chemistry ApproachDescriptionBenefit
Phosgene-Free SynthesisAlternative synthetic routes that avoid the use of highly toxic phosgene.Increased safety and reduced environmental hazard.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Faster reaction times, higher yields, and improved energy efficiency.
Solvent-Free Reactions/Green SolventsConducting reactions without a solvent or in environmentally benign solvents.Reduced waste, lower environmental impact, and safer processes.

Potential in New Chemical Entities Discovery

This compound is a valuable building block for the discovery of new chemical entities (NCEs) with potential therapeutic applications. thieme-connect.deuni-rostock.deresearchgate.netbeilstein-journals.orgnih.gov The 4-chlorophenyl motif is a common feature in a multitude of bioactive compounds, and the isocyanate group provides a reactive handle for introducing this moiety into a wide range of molecular scaffolds.

The ability of this compound to readily react with amines and alcohols makes it an ideal reagent for the synthesis of libraries of urea and carbamate (B1207046) derivatives . These functional groups are prevalent in many approved drugs due to their ability to participate in hydrogen bonding interactions with biological targets. By systematically reacting this compound with a diverse set of amines and alcohols, medicinal chemists can generate large collections of compounds for biological screening.

Moreover, this compound has significant potential in the late-stage functionalization of complex molecules. This strategy involves introducing new functional groups into a drug candidate or a natural product in the final steps of a synthesis. This approach can be used to fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, or pharmacokinetic profile. The reactivity of the isocyanate group allows for the efficient modification of molecules containing suitable nucleophilic handles.

The use of this compound in the synthesis of novel bioactive heterocyclic compounds is another promising avenue. As discussed, its participation in multicomponent and cycloaddition reactions can lead to the formation of diverse heterocyclic systems that can be screened for a wide range of biological activities. nih.gov

Application in NCE DiscoveryDescriptionImpact
Building Block for Compound LibrariesUse as a starting material to generate diverse collections of ureas and carbamates.Accelerates the identification of new hit and lead compounds in drug discovery.
Late-Stage FunctionalizationIntroduction of the 4-chlorobenzoyl group into complex molecules at a late synthetic stage.Enables the optimization of the properties of drug candidates.
Synthesis of Bioactive HeterocyclesUse in MCRs and cycloaddition reactions to create novel heterocyclic structures.Expands the chemical space for the discovery of new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 4-chlorobenzoyl isocyanate, and how is the product characterized?

This compound is synthesized via the reaction of 4-chloro-3-nitrobenzene sulfonamide with phosgene in the presence of butyl isocyanate, followed by distillation to yield a yellow solid . Key characterization methods include:

  • Infrared (IR) spectroscopy : Identifies the sulfonyl carbamate linkage (e.g., absorbances at ~1700 cm⁻¹ for isocyanate groups).
  • NMR spectroscopy : Confirms structural integrity through chemical shifts corresponding to aromatic protons and carbamate linkages.
  • Elemental analysis : Validates purity and degree of substitution (e.g., D.S. = 0.62 in graft copolymers) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during distillation or high-concentration procedures.
  • Hygiene : Wash hands thoroughly after handling; avoid contamination of food or beverages .

Advanced: How does reagent reactivity influence the microstructure of MOFs during postsynthetic modification (PSM) with isocyanates?

Reagent reactivity and solvent choice dictate spatial distribution in MOFs:

  • Core-shell structures : Highly reactive isocyanates (e.g., chloroacetyl isocyanate) functionalize the MOF surface rapidly, while less reactive analogs (e.g., 4-bromophenyl isocyanate) penetrate deeper, creating layered architectures .
  • Solvent effects : Polar solvents enhance diffusion, enabling uniform functionalization, whereas non-polar solvents restrict reactivity to the surface .
  • Methodological tip : Use kinetic studies to optimize reaction conditions for target microstructures.

Advanced: What are the methodological advantages of indirect GC over direct methods for quantifying isocyanate content?

Indirect GC analysis via derivatization with n-dibutylamine (n-DBA) offers:

  • Enhanced stability : Derivatized isocyanates (e.g., ureas) resist hydrolysis, unlike labile free isocyanates .
  • Universal calibration : Quantitation relies on unreacted n-DBA, eliminating the need for compound-specific standards .
  • Precision : Internal standards (e.g., dodecane) and automated integration reduce subjectivity compared to titration .
  • Multi-analyte detection : Co-eluting impurities (e.g., synthesis byproducts) can be resolved via column optimization .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Cross-validation : Combine IR, NMR, and elemental analysis to confirm functional group integrity (e.g., sulfonyl carbamate vs. side products) .
  • Melting point comparison : Discrepancies may indicate impurities; compare observed values with literature data (e.g., 4-chloro-3-nitrobenzene sulfonamide: mp 36–40°C) .
  • Side-reaction screening : Monitor for unintended products (e.g., methyl carbamates from methanol quenching) via LC-MS .

Advanced: How can this compound be applied in designing nucleophilic-binding polymers?

  • Graft copolymer synthesis : React this compound with poly(bisphenol A-co-epichlorohydrin) to introduce nucleophilic-binding sites (e.g., Sanger’s reagent analogs) .
  • Characterization : Use IR to confirm carbamate linkages and elemental analysis to quantify substitution efficiency .
  • Functional testing : Evaluate binding affinity with nucleophiles (e.g., amines or thiols) via fluorescence quenching or SPR .

Advanced: What strategies optimize solvent choice for regioselective isocyanate reactions in complex systems?

  • Polar aprotic solvents (e.g., DMF, THF): Enhance nucleophilicity of reactants, favoring regioselective carbamate formation .
  • Temperature modulation : Lower temperatures reduce side reactions (e.g., hydrolysis) during slow kinetic processes .
  • Solvent-solute compatibility : Match solvent polarity with reagent hydrophobicity to control diffusion rates in MOF pores .

Advanced: How do structural analogs (e.g., 4-bromophenyl isocyanate) inform reactivity studies of this compound?

  • Electron-withdrawing effects : The chloro-substituent increases electrophilicity at the isocyanate group compared to bromo analogs, accelerating nucleophilic additions .
  • Cross-referencing : Use comparative kinetic data from structurally similar isocyanates to predict reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.